

A Head-to-Head Battle in Perovskite Solar Cells: Monoammonium vs. Diammonium Cations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,4-Butanediammonium*

Cat. No.: *B1226911*

[Get Quote](#)

The incorporation of diammonium cations into perovskite solar cells (PSCs) is emerging as a promising strategy to overcome the stability issues that have hindered the commercialization of this highly efficient photovoltaic technology. This guide provides a detailed comparison of the performance and stability of traditional monoammonium-based PSCs with their diammonium-incorporated counterparts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The workhorse of early perovskite solar cell research has been the monoammonium cation, most notably methylammonium (MA). While devices based on methylammonium lead iodide (MAPbI₃) have demonstrated high power conversion efficiencies (PCEs), they suffer from poor stability in the presence of moisture, heat, and prolonged light exposure. The introduction of larger diammonium (DA) cations, such as ethane-1,2-diammonium (EDA²⁺) and 1,4-butanediamine (BEA²⁺), has been shown to significantly enhance the durability of PSCs, often with a simultaneous improvement in performance.

Performance and Stability: A Quantitative Comparison

The inclusion of diammonium cations can lead to the formation of lower-dimensional (2D or quasi-2D) perovskite structures, which exhibit improved intrinsic stability. Even in small amounts, these larger cations can have a profound impact on the morphology, electronic properties, and overall performance of the solar cell.

Cation Type	Perovs kite Comp osition	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Stabilit y Condit ions	Stabilit y Result s	Refere nce
Monoammonium	MAPbI ₃	16.7 ± 0.6	-	-	-	50% RH, 50 °C, 1 sun, 15h	~90% degradation	[1][2]
Mixed MA/DA	MAPbI ₃ + 0.8 mol% EDA ²⁺	17.9 ± 0.4	-	-	-	50% RH, 50 °C, 1 sun, 72h	Retained 75% of initial PCE	[1][2]
Mixed MA/DA	(BEA) _{0.5} MA ₃ Pb ₃ I ₁₀	14.86	-	-	-	Ambient air, 2400h	Retained >90% of initial PCE	[3][4]
Mixed Triple Cation/ DA	(BEA) _{0.5} Cs _{0.15} (FA _{0.83} M _{A0.17}) _{2.8} 5Pb ₃ (I _{0.83} Br _{0.17}) ₁₀	17.39	-	-	-	Ambient air, 2400h; Constant illumination, 500h	Retained >90% of initial PCE; No significant degradation	[3][4]

Note: Voc (Open-circuit voltage), Jsc (Short-circuit current density), and FF (Fill Factor) were not always reported in a comparative context in the initial search results. The table focuses on the most consistently reported comparative metric, PCE, and the significant stability improvements.

The data clearly indicates that the incorporation of diammonium cations, even in small molar percentages, can lead to a substantial improvement in the operational stability of perovskite solar cells under humid and thermal stress. The mixed-cation approach, particularly with triple cations and a diammonium component, also demonstrates high efficiency and remarkable long-term stability in ambient conditions.

The "Why": Understanding the Role of Diammonium Cations

The enhanced performance and stability of diammonium-containing PSCs can be attributed to several factors:

- Dimensionality Tuning and Structural Stabilization: Large diammonium cations can act as spacers between the lead-halide octahedra, forming 2D or quasi-2D perovskite structures. These layered structures are more resistant to moisture ingress and ion migration, which are primary degradation pathways in 3D perovskites.
- Strain Engineering: The incorporation of diammonium cations can induce strain in the perovskite crystal lattice, which can favorably alter the electronic band structure and improve charge carrier dynamics.[\[1\]](#)
- Defect Passivation: Diammonium cations can passivate defects at the grain boundaries and surface of the perovskite film, reducing non-radiative recombination and improving the open-circuit voltage and fill factor.
- Hydrophobicity: The organic nature of the larger diammonium cations can increase the hydrophobicity of the perovskite film, providing a barrier against moisture.

Experimental Protocols

The fabrication of high-quality perovskite films is crucial for achieving high-performance solar cells. Below are detailed methodologies for the preparation of a standard monoammonium PSC and a mixed-cation PSC incorporating a diammonium salt.

Fabrication of a Standard Monoammonium (MAPbI₃) Perovskite Solar Cell

This protocol outlines a common one-step spin-coating method for MAPbI_3 deposition.

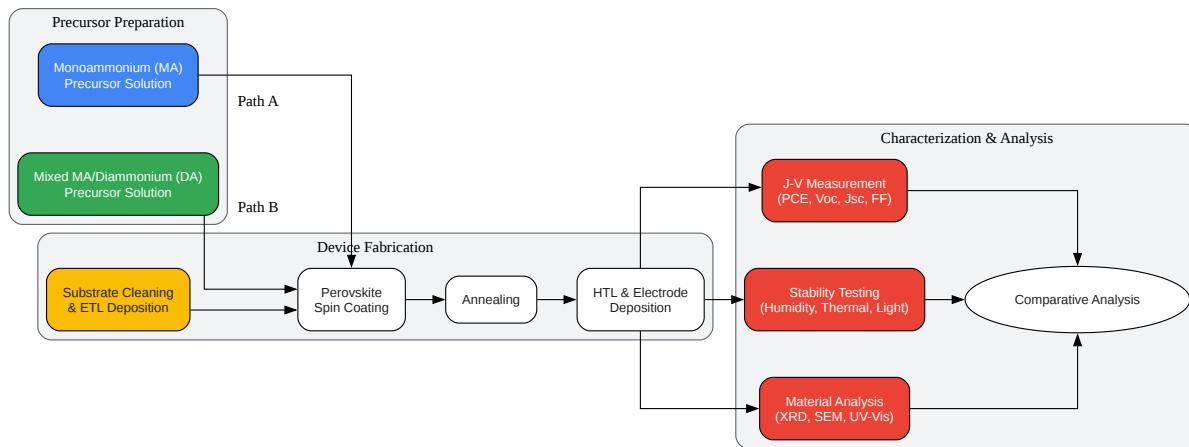
- Substrate Preparation:
 - Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
 - The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to remove any organic residues and improve the wettability.
 - A compact titanium dioxide (c-TiO_2) electron transport layer (ETL) is deposited by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) and annealing at 500°C.
 - A mesoporous TiO_2 (m-TiO_2) layer is then deposited by spin-coating a TiO_2 paste (e.g., 30NR-D) and sintering at 500°C.
- Perovskite Precursor Solution Preparation:
 - A 1.2 M precursor solution is prepared by dissolving methylammonium iodide (MAI) and lead iodide (PbI_2) in a 1:1 molar ratio in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v). The solution is stirred overnight at room temperature.
- Perovskite Film Deposition:
 - The prepared precursor solution is spin-coated onto the $\text{m-TiO}_2/\text{c-TiO}_2/\text{FTO}$ substrate in a nitrogen-filled glovebox. A typical two-step spin-coating program is used (e.g., 1000 rpm for 10 s, followed by 5000 rpm for 30 s).
 - During the second step, an anti-solvent (e.g., chlorobenzene or toluene) is dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.
 - The film is then annealed at 100°C for 10-15 minutes.
- Hole Transport Layer (HTL) and Electrode Deposition:

- A solution of Spiro-OMeTAD, a common HTL material, is prepared by dissolving it in chlorobenzene along with additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP).
- The HTL solution is spin-coated onto the perovskite layer.
- Finally, a gold or silver back electrode is deposited by thermal evaporation through a shadow mask.

Fabrication of a Mixed Monoammonium/Diammonium Perovskite Solar Cell

This protocol is a modification of the standard MAPbI_3 fabrication, incorporating a diammonium salt into the precursor solution.

- Substrate Preparation: The substrate preparation is identical to the standard MAPbI_3 protocol.
- Perovskite Precursor Solution Preparation (with Diammonium Additive):
 - A mixed-cation precursor solution is prepared. For example, to incorporate 0.8 mol% of ethane-1,2-diammonium (EDA^{2+}), the appropriate molar amounts of MAI, PbI_2 , and ethane-1,2-diammonium diiodide (EDAI_2) are dissolved in the DMF:DMSO solvent mixture. The total concentration of lead iodide is typically kept constant.
- Perovskite Film Deposition: The spin-coating and annealing process is the same as for the standard MAPbI_3 film. The presence of the diammonium cation may influence the crystallization dynamics, and slight adjustments to the anti-solvent dripping time or annealing temperature may be necessary to optimize film morphology.
- HTL and Electrode Deposition: The deposition of the hole transport layer and the metal electrode is identical to the standard protocol.


Characterization Techniques

To evaluate and compare the performance of the fabricated solar cells, a suite of characterization techniques is employed:

- X-ray Diffraction (XRD): To confirm the crystal structure of the perovskite film and identify any secondary phases.
- Scanning Electron Microscopy (SEM): To visualize the morphology, grain size, and uniformity of the perovskite film.
- UV-Vis Spectroscopy: To determine the light absorption properties and the bandgap of the perovskite material.
- Current Density-Voltage (J-V) Measurements: To determine the key photovoltaic parameters (PCE, Voc, Jsc, FF) under simulated solar illumination (AM 1.5G, 100 mW/cm²).
- Stability Testing: To assess the long-term performance of the devices under controlled environmental conditions (e.g., specific humidity, temperature, and continuous illumination) according to established protocols like the ISOS (International Summit on Organic Photovoltaic Stability) standards.

Experimental Workflow and Signaling Pathways

The following diagram illustrates a typical experimental workflow for comparing monoammonium and diammonium cation-based perovskite solar cells.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparing monoammonium and diammonium cation-based PSCs.

Conclusion

The incorporation of diammonium cations represents a significant step forward in addressing the stability challenges of perovskite solar cells. The experimental evidence strongly suggests that mixed-cation strategies, particularly those including diammonium species, can lead to devices with both high efficiency and substantially improved longevity. While monoammonium-based perovskites laid the groundwork for this technology, the future of commercially viable

perovskite solar cells will likely involve more complex and robust cation engineering, with diammonium cations playing a pivotal role. Further research will continue to explore novel diammonium structures and optimize their integration into perovskite formulations to push the boundaries of both performance and stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [research.monash.edu](https://research.monash.edu/en/publications/2333333/diammonium-and-monoammonium-mixed-organic-cation-perovskites-for-high-performance-solar-cells-with-improved-stability) [research.monash.edu]
- 2. Diammonium and Monoammonium Mixed-Organic-Cation Perovskites for High Performance Solar Cells with Improved Stability | Semantic Scholar [semanticscholar.org]
- 3. [researchgate.net](https://www.researchgate.net/publication/322600000) [researchgate.net]
- 4. [researchgate.net](https://www.researchgate.net/publication/322600000) [researchgate.net]
- To cite this document: BenchChem. [A Head-to-Head Battle in Perovskite Solar Cells: Monoammonium vs. Diammonium Cations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1226911#comparison-of-monoammonium-and-diammonium-cations-in-pscs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com